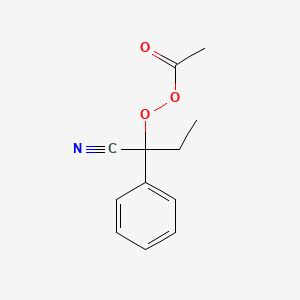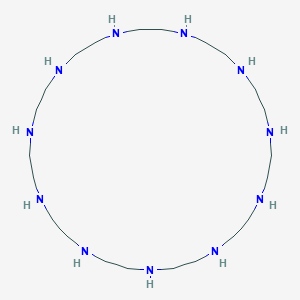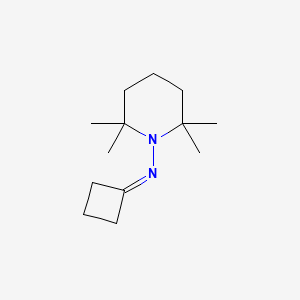![molecular formula C17H24N2 B14600732 1-[2-(3,4-Dimethylphenyl)hexyl]-1H-imidazole CAS No. 61055-70-7](/img/structure/B14600732.png)
1-[2-(3,4-Dimethylphenyl)hexyl]-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(3,4-Dimethylphenyl)hexyl]-1H-imidazole is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a 3,4-dimethylphenyl group attached to a hexyl chain, which is further connected to an imidazole ring. Imidazole derivatives are known for their wide range of biological and chemical properties, making them significant in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3,4-Dimethylphenyl)hexyl]-1H-imidazole can be achieved through several methods. One common approach involves the reaction of 3,4-dimethylbenzyl chloride with hexylamine to form the intermediate 3,4-dimethylphenylhexylamine. This intermediate is then reacted with glyoxal and ammonium acetate under acidic conditions to form the imidazole ring, yielding the desired compound .
Industrial Production Methods
Industrial production of imidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reactions. Catalysts such as zinc chloride or nickel complexes may be employed to facilitate the cyclization process .
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(3,4-Dimethylphenyl)hexyl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where halogenated reagents can introduce new substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenated reagents, basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can introduce various functional groups onto the imidazole ring .
Applications De Recherche Scientifique
1-[2-(3,4-Dimethylphenyl)hexyl]-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mécanisme D'action
The mechanism of action of 1-[2-(3,4-Dimethylphenyl)hexyl]-1H-imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell proliferation. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[2-(3,4-Dimethylphenyl)ethyl]-1H-imidazole
- 1-[2-(3,4-Dimethylphenyl)propyl]-1H-imidazole
- 1-[2-(3,4-Dimethylphenyl)butyl]-1H-imidazole
Uniqueness
1-[2-(3,4-Dimethylphenyl)hexyl]-1H-imidazole is unique due to its specific structural features, such as the hexyl chain and the 3,4-dimethylphenyl groupCompared to similar compounds, it may exhibit different pharmacokinetic properties, making it suitable for specific research and industrial applications .
Propriétés
Numéro CAS |
61055-70-7 |
|---|---|
Formule moléculaire |
C17H24N2 |
Poids moléculaire |
256.4 g/mol |
Nom IUPAC |
1-[2-(3,4-dimethylphenyl)hexyl]imidazole |
InChI |
InChI=1S/C17H24N2/c1-4-5-6-17(12-19-10-9-18-13-19)16-8-7-14(2)15(3)11-16/h7-11,13,17H,4-6,12H2,1-3H3 |
Clé InChI |
DFBUMLQKBVEXQI-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CN1C=CN=C1)C2=CC(=C(C=C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(1R)-1,7,7-Trimethyl-2-(methylsulfanyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14600685.png)
![1-Nitro-3-[(prop-2-en-1-yl)selanyl]benzene](/img/structure/B14600687.png)







